2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Description
WAY-626058 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H25N3O2S2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2S2/c1-11-7-16(14(4)23(11)12(2)8-25-6)17(24)9-26-19-18-13(3)15(5)27-20(18)22-10-21-19/h7,10,12H,8-9H2,1-6H3 |
InChI Key |
OBYJZGPGMXGWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of WAY-626058 involves several synthetic routes and reaction conditions. One common method includes the use of indazole as a starting material. The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
WAY-626058 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-626058 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of WAY-626058 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby inhibiting their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-626058 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Indazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: These compounds also share structural similarities but may differ in their chemical reactivity and biological activity.
Pyrazole derivatives: These compounds have a similar ring structure but may exhibit different chemical and biological properties.
The uniqueness of WAY-626058 lies in its specific structure and the resulting properties that make it suitable for various applications .
Biological Activity
The compound 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing available literature, synthesizing data from various studies, and presenting findings in a structured manner.
- Chemical Name : this compound
- Molecular Formula : C17H22N4OS2
- Molecular Weight : 366.51 g/mol
- CAS Number : [Not provided in sources]
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that thieno[2,3-d]pyrimidine derivatives often exhibit activity through:
- Enzyme Inhibition : Many compounds in this class inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential interaction with various receptors may lead to therapeutic effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, suggesting that these compounds can inhibit the proliferation of cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I | MDA-MB-231 (Breast Cancer) | 27.6 | |
| Compound II | Non-Small Cell Lung Cancer | 43 - 87% inhibition | |
| Compound III | CHO Cells (Folate Receptor Positive) | Potent inhibition |
These findings indicate that the compound may possess significant cytotoxic properties against various cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that compounds similar to the target compound exhibit antimicrobial properties against several bacterial strains. The thieno[2,3-d]pyrimidine derivatives have been reported to demonstrate:
- Significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal activity against common pathogens.
Study 1: Synthesis and Evaluation
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these derivatives:
- Synthesis Method : Gewald reaction followed by amination.
- Results : Compounds showed varying degrees of cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.6 µM to higher concentrations depending on the substituents present on the thieno ring.
Study 2: Mechanistic Insights
Research has shown that some thieno[2,3-d]pyrimidine derivatives act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine synthesis. This mechanism highlights the potential for these compounds in targeting metabolic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
